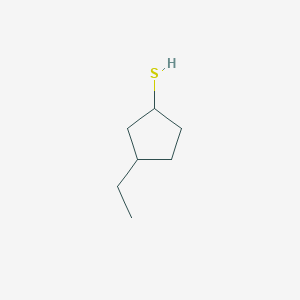

3-Ethylcyclopentane-1-thiol

Description

Structure

2D Structure

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

3-ethylcyclopentane-1-thiol |

InChI |

InChI=1S/C7H14S/c1-2-6-3-4-7(8)5-6/h6-8H,2-5H2,1H3 |

InChI Key |

WMTSYWBFTTVVTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is a sulfur-containing organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a cyclopentane ring with an ethyl group and a thiol functional group, imparts specific chemical characteristics that are of interest to synthetic chemists and drug designers. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its general reactivity.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on established chemical principles and data from analogous compounds. The following tables summarize the computed and estimated physicochemical properties of this compound.

Table 1: General and Computed Properties of this compound [1]

| Property | Value |

| Molecular Formula | C7H14S |

| IUPAC Name | This compound |

| CAS Number | 1341641-06-2[1] |

| Molecular Weight | 130.25 g/mol [1] |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 1 Ų |

Table 2: Estimated Physical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Boiling Point | 160-170 °C | Based on the boiling point of cyclopentanethiol (~130 °C) and the addition of an ethyl group. |

| Melting Point | < -20 °C | Thiols of similar molecular weight are typically liquids at room temperature. |

| Density | ~0.9 g/mL | Based on the density of cyclopentanethiol and other alkylthiols. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | General solubility characteristics of thiols with a significant hydrocarbon component. |

Experimental Protocols

Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol

The ketone is reduced to the corresponding secondary alcohol using a standard reducing agent like sodium borohydride.

-

Materials: 3-Ethylcyclopentan-1-one, Methanol, Sodium borohydride (NaBH4), Dichloromethane (CH2Cl2), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure 3-ethylcyclopentan-1-ol.[2]

-

Step 2: Conversion of 3-Ethylcyclopentan-1-ol to this compound

The alcohol can be converted to the thiol via a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent like thiourea.[3]

-

Materials: 3-Ethylcyclopentan-1-ol, Pyridine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (CH2Cl2), Thiourea, Ethanol, Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Wash the reaction mixture with cold 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude tosylate. The tosylate is often used in the next step without further purification.

-

Dissolve the crude tosylate in ethanol.

-

Add thiourea (1.5 eq) and reflux the mixture for 3 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

-

Reflux the mixture for an additional 2 hours.

-

Cool the reaction to room temperature and acidify with 1 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude thiol by distillation or column chromatography to yield this compound.

-

Alternatively, Lawesson's reagent provides a direct, albeit sometimes lower-yielding, conversion of alcohols to thiols.[4][5][6]

-

Materials: 3-Ethylcyclopentan-1-ol, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], Toluene.

-

Procedure:

-

In a round-bottom flask, dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dry toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - -SH proton: A broad singlet or triplet around δ 1.0-2.0 ppm. The coupling may not always be resolved. - -CH-SH proton: A multiplet around δ 3.0-3.5 ppm. - Cyclopentane ring protons: A complex series of multiplets between δ 1.2-2.2 ppm. - Ethyl group protons: A triplet for the -CH3 group around δ 0.8-1.0 ppm and a quartet for the -CH2- group around δ 1.3-1.6 ppm. |

| ¹³C NMR | - C-SH carbon: A signal in the range of δ 25-45 ppm. - Cyclopentane ring carbons: Signals in the range of δ 20-50 ppm. - Ethyl group carbons: A signal for the -CH3 carbon around δ 10-15 ppm and a signal for the -CH2- carbon around δ 20-30 ppm. |

| IR Spectroscopy | - S-H stretch: A weak but sharp absorption band around 2550 cm⁻¹. - C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹. - C-H bend: Absorptions in the 1470-1370 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 130. - Fragmentation: Loss of the SH radical (M-33), loss of the ethyl group (M-29), and fragmentation of the cyclopentane ring. |

Reactivity

The chemical reactivity of this compound is primarily dictated by the thiol (-SH) functional group.

-

Acidity: Thiols are generally more acidic than their corresponding alcohols.[7] The thiol proton of this compound can be deprotonated by a moderately strong base (e.g., sodium hydroxide, sodium alkoxides) to form the corresponding thiolate anion. This thiolate is a potent nucleophile.

-

Nucleophilicity: The thiolate anion is an excellent nucleophile and will readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides).[7]

-

Oxidation: Thiols can be oxidized under various conditions. Mild oxidizing agents, such as iodine (I2) or air in the presence of a catalyst, will lead to the formation of the corresponding disulfide (3,3'-diethyl-1,1'-dithiodicyclopentane). Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can oxidize the thiol to a sulfonic acid.

-

Reaction with Aldehydes and Ketones: In the presence of an acid catalyst, thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively. These are often used as protecting groups in organic synthesis.

Visualizations

Caption: Proposed synthetic pathway to this compound.

Caption: General reactivity of this compound.

Conclusion

This compound is a molecule with a range of potential chemical transformations centered around its thiol functionality. While detailed experimental data is scarce, its properties and reactivity can be confidently predicted. The synthetic protocols outlined in this guide provide a practical basis for its preparation in a laboratory setting. This information serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors and for professionals in drug development exploring novel molecular scaffolds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethylcyclopentanol | C7H14O | CID 15439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Ethylcyclopentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide combines established information with data on closely related compounds and general synthetic methodologies for thiols. This approach aims to provide a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Properties

This compound is a derivative of cyclopentanethiol with an ethyl substituent at the 3-position. Its chemical structure and basic properties are summarized below.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 1341641-06-2 | [1] |

| Molecular Formula | C₇H₁₄S | [1] |

| Molecular Weight | 130.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-ethylcyclopentanethiol | |

| Computed XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 130.08162162 Da | [1] |

| Monoisotopic Mass | 130.08162162 Da | [1] |

| Topological Polar Surface Area | 1 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Note: The properties listed as "Computed" are predicted by computational models and have not been experimentally verified.

Table 2: Experimental Properties of 3-Ethylcyclopentan-1-one

| Property | Value | Source |

| CAS Number | 10264-55-8 | [2][3] |

| Molecular Formula | C₇H₁₂O | [2][3] |

| Molecular Weight | 112.17 g/mol | [2] |

| Assay (GC) | ≥98.5% | [3] |

| Form | Liquid | [3] |

| Refractive Index | 1.4375-1.4405 @ 20°C | [3] |

| Appearance | Clear colorless to pale yellow | [3] |

Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible multi-step synthetic route can be designed starting from the commercially available 3-ethylcyclopentan-1-one, based on general and well-established organic chemistry transformations for the synthesis of thiols.

The proposed synthetic pathway involves three key steps:

-

Reduction of the ketone: 3-Ethylcyclopentan-1-one is reduced to the corresponding alcohol, 3-ethylcyclopentan-1-ol.

-

Conversion of the alcohol to a good leaving group: The hydroxyl group of the alcohol is converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.

-

Thiolation: The tosylate is displaced by a sulfur nucleophile to introduce the thiol group.

Below is a hypothetical experimental protocol for this synthetic route.

Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol

-

Principle: The carbonyl group of the ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

-

Methodology:

-

Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.

-

Purify the crude product by flash column chromatography if necessary.

-

Step 2: Tosylation of 3-Ethylcyclopentan-1-ol

-

Principle: The hydroxyl group is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate is an excellent leaving group for subsequent nucleophilic substitution.

-

Methodology:

-

Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.

-

Allow the reaction to stir at 0°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold 2 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclopentyl tosylate.

-

Step 3: Synthesis of this compound from 3-Ethylcyclopentyl Tosylate

-

Principle: The tosylate is displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, in an Sₙ2 reaction to form the thiol.

-

Methodology using Thiourea:

-

Dissolve the crude 3-ethylcyclopentyl tosylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add thiourea (1.5 eq) and heat the mixture to reflux for 3-4 hours to form the isothiouronium salt.

-

After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and reflux for an additional 2-3 hours to hydrolyze the salt.

-

Cool the reaction mixture and acidify with 2 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure (as thiols can be volatile) to yield this compound.

-

Purify by distillation under reduced pressure if necessary.

-

Safety Precautions for Handling Thiols: Thiols are known for their strong and unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing thiols should be quenched with bleach before disposal to oxidize the thiol and reduce the odor.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-ethylcyclopentan-1-one to this compound.

Caption: Proposed synthetic route to this compound.

Potential Applications and Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or industrial applications of this compound. However, the thiol functional group is of significant interest in drug development and materials science.

-

Drug Development: Thiols can act as antioxidants, and they are key components of some enzyme inhibitors. The introduction of a thiol group can be a strategy to modulate the biological activity of a parent molecule.

-

Materials Science: Thiols are known to strongly adsorb onto the surface of noble metals like gold, which is a foundational principle in the development of self-assembled monolayers and functionalized nanoparticles.

-

Flavor and Fragrance: Some volatile thiols are known for their distinct aromas and are used in the flavor and fragrance industry.

It is noteworthy that the precursor, 3-ethylcyclopentan-1-one, has been identified as a semiochemical for the ferret (Mustela putorius furo).[4] This suggests that derivatives of this molecule could be of interest in the study of chemical ecology.

Future Research Directions

The lack of data on this compound presents several opportunities for future research:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic route and the full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.) would be a valuable contribution.

-

Biological Screening: The compound could be screened for various biological activities, such as antimicrobial, antifungal, or enzyme inhibitory properties, given the known activities of other thiol-containing molecules.

-

Materials Science Applications: Its ability to form self-assembled monolayers on gold or other metallic surfaces could be investigated for applications in nanoscience and sensor technology.

References

- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethylcyclopentan-1-one | C7H12O | CID 139121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethylcyclopentanone, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Semiochemical compound: 3-Ethylcyclopentan-1-one | C7H12O [pherobase.com]

Synthesis of 3-Ethylcyclopentane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details potential synthesis pathways for 3-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound with potential applications in pharmaceutical research and development. The following sections provide a comprehensive overview of plausible synthetic routes, including detailed experimental protocols and quantitative data where available from analogous transformations.

Pathway 1: From 3-Ethylcyclopentanone via Reduction and Nucleophilic Substitution

This pathway commences with the commercially available starting material, 3-ethylcyclopentanone, and proceeds through a three-step sequence involving reduction to the corresponding alcohol, conversion to a suitable leaving group, and subsequent nucleophilic substitution with a thiolating agent.

Step 1.1: Synthesis of 3-Ethylcyclopentanone

While 3-ethylcyclopentanone is commercially available, one established laboratory-scale synthesis involves the Michael addition of an ethyl cuprate to cyclopentenone.

Experimental Protocol: Synthesis of 3-Ethylcyclopentanone

| Parameter | Value |

| Reactants | Cyclopentenone, Copper(I) iodide, Ethyllithium |

| Solvent | Diethyl ether |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2 hours |

| Work-up | Quenching with saturated aqueous ammonium chloride, extraction with diethyl ether, drying over magnesium sulfate, and purification by distillation. |

| Yield | ~75% |

To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C is added a solution of ethyllithium in diethyl ether. The resulting mixture is stirred for 30 minutes to form the Gilman reagent, lithium diethylcuprate. A solution of cyclopentenone in diethyl ether is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to room temperature over 1 hour. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 3-ethylcyclopentanone.

Step 1.2: Reduction of 3-Ethylcyclopentanone to 3-Ethylcyclopentanol

The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using sodium borohydride in an alcoholic solvent.[1][2][3][4][5][6]

Experimental Protocol: Reduction of 3-Ethylcyclopentanone

| Parameter | Value |

| Reactants | 3-Ethylcyclopentanone, Sodium borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with water, extraction with diethyl ether, drying over sodium sulfate, and removal of solvent in vacuo. |

| Yield | >90% (based on analogous reductions)[1][2] |

To a stirred solution of 3-ethylcyclopentanone in methanol at 0 °C is added sodium borohydride portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The mixture is concentrated under reduced pressure to remove most of the methanol. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 3-ethylcyclopentanol as a colorless oil.

Step 1.3: Conversion of 3-Ethylcyclopentanol to a Sulfonate Ester

To facilitate nucleophilic substitution, the hydroxyl group of 3-ethylcyclopentanol is converted into a good leaving group, such as a tosylate.[7]

Experimental Protocol: Tosylation of 3-Ethylcyclopentanol

| Parameter | Value |

| Reactants | 3-Ethylcyclopentanol, p-Toluenesulfonyl chloride (TsCl) |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Washing with dilute HCl, saturated aqueous NaHCO₃, and brine, followed by drying over MgSO₄ and solvent evaporation. |

| Yield | ~80-90% (based on analogous tosylations)[7] |

To a stirred solution of 3-ethylcyclopentanol in dichloromethane at 0 °C is added triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-ethylcyclopentyl tosylate.

Step 1.4: Nucleophilic Substitution with a Thiolating Agent

The final step involves the displacement of the tosylate group with a sulfur nucleophile, such as sodium hydrosulfide or by using thiourea followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactants | 3-Ethylcyclopentyl tosylate, Sodium hydrosulfide (NaSH) or Thiourea |

| Solvent | N,N-Dimethylformamide (DMF) or Ethanol |

| Temperature | 50-80 °C |

| Reaction Time | 4-12 hours |

| Work-up | Dilution with water, extraction with diethyl ether, washing with water and brine, drying over Na₂SO₄, and purification by distillation. |

| Yield | ~60-70% (estimated) |

Using Sodium Hydrosulfide: To a stirred solution of 3-ethylcyclopentyl tosylate in DMF is added sodium hydrosulfide. The reaction mixture is heated to 50-80 °C and stirred for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude thiol is purified by vacuum distillation.

Using Thiourea: A mixture of 3-ethylcyclopentyl tosylate and thiourea in ethanol is heated at reflux for 4-6 hours. A solution of sodium hydroxide in water is then added, and the mixture is refluxed for an additional 2-4 hours to hydrolyze the intermediate isothiouronium salt. After cooling, the mixture is acidified with dilute HCl and extracted with diethyl ether. The organic extracts are washed, dried, and distilled as described above.

Pathway 2: From 3-Ethyl-1-cyclopentene via Hydrothiolation

This pathway offers a more direct route to the target molecule through the addition of a thiolating agent across the double bond of 3-ethyl-1-cyclopentene. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of reaction conditions. For the synthesis of this compound, an anti-Markovnikov addition is desired.

Step 2.1: Synthesis of 3-Ethyl-1-cyclopentene

3-Ethyl-1-cyclopentene can be prepared from 3-ethylcyclopentanol via an elimination reaction.

Experimental Protocol: Synthesis of 3-Ethyl-1-cyclopentene

| Parameter | Value |

| Reactants | 3-Ethylcyclopentanol, Sulfuric acid (H₂SO₄) or Phosphoryl chloride (POCl₃) |

| Conditions | Dehydration with a strong acid or via a tosylate intermediate. |

| Temperature | Heat |

| Work-up | Distillation of the alkene product. |

| Yield | ~70-80% |

3-Ethylcyclopentanol is heated with a catalytic amount of a strong acid such as sulfuric acid. The resulting alkene, 3-ethyl-1-cyclopentene, is distilled from the reaction mixture. Alternatively, the alcohol can be converted to its tosylate, which is then treated with a non-nucleophilic base like DBU to induce elimination.

Step 2.2: Anti-Markovnikov Hydrothiolation of 3-Ethyl-1-cyclopentene

The addition of a thiol to an alkene can proceed via a radical mechanism, which typically results in anti-Markovnikov regioselectivity. Thioacetic acid is a common reagent for this transformation, followed by hydrolysis to yield the free thiol.

Experimental Protocol: Hydrothiolation of 3-Ethyl-1-cyclopentene

| Parameter | Value |

| Reactants | 3-Ethyl-1-cyclopentene, Thioacetic acid (CH₃COSH) |

| Initiator | AIBN (Azobisisobutyronitrile) or UV light |

| Solvent | Benzene or Toluene (or neat) |

| Temperature | 80-90 °C (for AIBN) or room temperature (for UV) |

| Reaction Time | 4-8 hours |

| Work-up | Removal of solvent, followed by hydrolysis of the thioacetate with aqueous base (e.g., NaOH), acidification, and extraction. |

| Yield | ~70-85% (estimated for the two steps) |

A mixture of 3-ethyl-1-cyclopentene, thioacetic acid, and a catalytic amount of AIBN in benzene is heated at reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude thioacetate is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. The reaction mixture is cooled, acidified with dilute HCl, and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The final product, this compound, is purified by vacuum distillation.

Alternative Pathway: Direct Thionation of 3-Ethylcyclopentanone

A more direct, albeit potentially lower-yielding, approach involves the direct conversion of the carbonyl group of 3-ethylcyclopentanone to a thiocarbonyl using Lawesson's reagent, followed by reduction to the thiol.[8]

Step 3.1: Thionation of 3-Ethylcyclopentanone

Experimental Protocol: Synthesis of 3-Ethylcyclopentane-1-thione

| Parameter | Value |

| Reactants | 3-Ethylcyclopentanone, Lawesson's Reagent |

| Solvent | Toluene or Xylene |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Filtration to remove phosphorus byproducts, removal of solvent, and purification by chromatography or distillation. |

| Yield | Variable, typically moderate. |

A mixture of 3-ethylcyclopentanone and Lawesson's reagent (0.5 equivalents) in toluene is heated at reflux for 2-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove insoluble byproducts. The filtrate is concentrated, and the crude thioketone is purified by column chromatography on silica gel or by vacuum distillation.

Step 3.2: Reduction of 3-Ethylcyclopentane-1-thione

The resulting thioketone can be reduced to the target thiol using a reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 3-Ethylcyclopentane-1-thione

| Parameter | Value |

| Reactants | 3-Ethylcyclopentane-1-thione, Sodium borohydride (NaBH₄) |

| Solvent | Tetrahydrofuran (THF) or Ethanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Acidic work-up (e.g., dilute HCl), extraction with ether, drying, and solvent removal. |

| Yield | Good (based on analogous reductions). |

To a stirred solution of 3-ethylcyclopentane-1-thione in THF at 0 °C is added sodium borohydride portion-wise. The mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully quenched by the addition of dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude thiol, which can be purified by distillation.

Conclusion

This guide has outlined three plausible synthetic pathways for the preparation of this compound. The choice of the most suitable route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity. Pathway 1, starting from 3-ethylcyclopentanone, is a robust and well-established sequence of reactions. Pathway 2, the hydrothiolation of 3-ethyl-1-cyclopentene, offers a more atom-economical approach. The direct thionation route, Pathway 3, is the most concise but may require more optimization to achieve high yields. The provided experimental protocols, based on analogous transformations, offer a solid foundation for the practical synthesis of this target compound in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Ethylcyclopentane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Ethylcyclopentane-1-thiol. Due to the absence of publicly available experimental data, this document presents predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in the empirical analysis of this and similar thiol compounds. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is presented visually. This guide serves as a foundational resource for scientists involved in the research and development of molecules incorporating the ethylcyclopentane-1-thiol moiety.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are generated using established computational models and serve as a reference for experimental validation.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| SH | ~1.3-1.6 | t | 1H |

| CH-SH | ~3.0-3.3 | m | 1H |

| CH-CH₂CH₃ | ~1.5-1.7 | m | 1H |

| CH₂ (ring) | ~1.2-2.1 | m | 6H |

| CH₂ (ethyl) | ~1.3-1.5 | q | 2H |

| CH₃ (ethyl) | ~0.9 | t | 3H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-SH | ~45-55 |

| C-CH₂CH₃ | ~40-50 |

| C (ring) | ~25-40 |

| CH₂ (ethyl) | ~25-35 |

| CH₃ (ethyl) | ~10-15 |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The predicted data for electron ionization (EI) mass spectrometry is shown in Table 3.

Table 3: Predicted m/z Values of Major Fragments for this compound

| m/z | Predicted Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 101 | [M - C₂H₅]⁺ |

| 97 | [M - SH]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These are summarized in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2550-2600 | S-H | Stretching |

| ~2850-2960 | C-H (alkane) | Stretching |

| ~1450-1470 | C-H (alkane) | Bending |

| ~600-700 | C-S | Stretching |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid thiol samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0 ppm.

-

Integrate the peaks and perform peak picking.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Use a 45° pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform peak picking.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy to 70 eV.

-

Set the mass range to scan from m/z 20 to 200.

-

If using GC-MS, select an appropriate capillary column (e.g., DB-5ms) and set a suitable temperature program.

-

-

Data Acquisition:

-

Inject the sample into the instrument.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

Pipette.

-

Solvent for cleaning (e.g., acetone).

Procedure (for neat liquid on salt plates):

-

Sample Preparation: Place a single drop of neat this compound onto a clean, dry salt plate. Place a second salt plate on top and gently press to form a thin film.

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty beam path.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Clean the salt plates thoroughly with a suitable solvent after use.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its future identification and characterization. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. The visualized workflow further clarifies the logical progression of spectroscopic analysis in a research setting. It is anticipated that this document will be a valuable resource for chemists and pharmacologists working with this and structurally related molecules.

An In-depth Technical Guide to 3-Ethylcyclopentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is an organosulfur compound featuring a cyclopentane ring substituted with an ethyl group and a thiol (sulfhydryl, -SH) group. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is indeed this compound[1]. The thiol functional group is the sulfur analog of an alcohol and imparts this molecule with distinct chemical properties and potential biological activities relevant to pharmaceutical and life sciences research. This guide provides a comprehensive overview of its physicochemical properties, potential synthesis, chemical reactivity, and foreseeable roles in biological systems and drug development, based on the known behavior of similar thiol-containing molecules.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C7H14S[1] |

| Molecular Weight | 130.25 g/mol [1] |

| XLogP3-AA (LogP) | 2.8 |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 130.08162162 Da[1] |

| Complexity | 70.8 |

Table 1: Physicochemical and Computed Properties of this compound

Synthesis and Reactivity

Plausible Synthesis of this compound

A potential two-step synthesis could begin with the readily available starting material, 3-ethylcyclopentanol. The alcohol can be converted to a good leaving group, such as a tosylate or a bromide. The subsequent reaction with a thiolating agent, like sodium hydrosulfide or thiourea followed by hydrolysis, would yield the desired this compound[2].

Chemical Reactivity of the Thiol Group

The thiol group in this compound dictates its chemical reactivity. Key reactions include:

-

Acidity : Thiols are generally more acidic than their alcohol counterparts[3]. The sulfhydryl proton can be readily removed by a base to form a thiolate anion (RS⁻), which is a potent nucleophile[4].

-

Nucleophilicity : The resulting thiolate is an excellent nucleophile and can participate in various reactions, including the formation of thioethers via reaction with alkyl halides[3].

-

Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or hydrogen peroxide, can oxidize thiols to form disulfides (RS-SR)[5]. Stronger oxidizing agents can further oxidize the sulfur to form sulfonic acids (RSO₃H)[5]. This redox chemistry is central to the biological function of many thiols[5].

Potential Biological and Pharmaceutical Relevance

Although specific biological data for this compound is scarce, the well-established roles of thiols in biological systems allow for informed postulations about its potential significance.

Role in Redox Regulation and Cellular Signaling

Thiols are critical components of the cellular antioxidant defense system and are involved in maintaining the cellular redox balance[6]. Glutathione, a thiol-containing tripeptide, is a major cellular antioxidant[7]. The reversible oxidation of thiol groups to disulfides acts as a "thiol switch," which can modulate protein function and participate in cellular signaling pathways in response to oxidative stress[8][9]. It is plausible that this compound, if introduced into a biological system, could participate in such redox reactions.

Applications in Drug Development

The thiol functional group is present in a number of approved drugs and is exploited for various therapeutic purposes[7]. Thiol-containing drugs can act as:

-

Antioxidants and Radical Scavengers : By donating a hydrogen atom from the sulfhydryl group, thiols can neutralize reactive oxygen species (ROS) and other harmful radicals[6][7].

-

Metal Chelators : The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, making thiol-containing compounds effective agents for treating heavy metal poisoning[7].

-

Enzyme Inhibitors : The nucleophilic nature of the thiol group can be utilized to target and inhibit specific enzymes.

Furthermore, the conjugation of thiols to peptides and other biomolecules is a strategy being explored to enhance their therapeutic properties, such as antimicrobial activity[10].

Experimental Protocols

General Experimental Protocol for the Synthesis of a Thiol from an Alkyl Halide

This protocol is a generalized procedure that could be adapted for the synthesis of this compound from the corresponding alkyl halide (e.g., 1-bromo-3-ethylcyclopentane).

Materials:

-

Alkyl halide (e.g., 1-bromo-3-ethylcyclopentane)

-

Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Acid (for hydrolysis if using thiourea, e.g., HCl)

-

Base (for workup, e.g., NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)

Procedure using Sodium Hydrosulfide:

-

Dissolve the alkyl halide in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of sodium hydrosulfide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent to yield the crude thiol.

-

Purify the crude product by distillation or column chromatography.

Quantitative Analysis of Thiols using Ellman's Reagent (DTNB)

This colorimetric assay is a standard method for the quantification of free thiol groups in a sample.

Materials:

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Thiol-containing sample

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Ellman's Reagent in the reaction buffer.

-

Prepare a series of known concentrations of a standard thiol (e.g., cysteine) to generate a standard curve.

-

Add the thiol-containing sample to the reaction buffer in a cuvette.

-

Add the Ellman's Reagent solution to the cuvette to initiate the reaction.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes).

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Determine the concentration of thiols in the sample by comparing its absorbance to the standard curve. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm.

Signaling Pathway Diagram

The following diagram illustrates the general concept of a "thiol switch" in a signaling pathway, where the redox state of a cysteine residue in a protein can modulate its activity.

Caption: A diagram of a redox-sensitive signaling pathway involving a thiol switch.

References

- 1. This compound | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thiol Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. Thiol Compounds and Inflammation [imrpress.com]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Substituted Cyclopentanethiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of substituted cyclopentanethiols, a class of sulfur-containing organic compounds with significant potential in medicinal chemistry and materials science. The unique conformational constraints of the five-membered ring, combined with the reactivity of the thiol group, make these molecules intriguing building blocks for novel therapeutic agents and functional materials. This document summarizes key physical property data, details relevant experimental protocols, and outlines a general workflow for the synthesis and characterization of these compounds.

Core Physical Properties

The physical characteristics of substituted cyclopentanethiols are influenced by the nature and position of substituents on the cyclopentane ring. These properties are critical for predicting their behavior in various applications, from reaction kinetics to biological interactions.

Unsubstituted Cyclopentanethiol

Cyclopentanethiol serves as the parent compound for this class of molecules. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | PubChem |

| Molecular Weight | 102.20 g/mol | PubChem |

| Boiling Point | 129-131 °C at 745 mmHg | Sigma-Aldrich |

| Density | 0.955 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.4902 | Sigma-Aldrich |

| Flash Point | 25 °C (77 °F) - closed cup | Sigma-Aldrich |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | ChemicalBook |

Substituted Cyclopentanethiols

Systematic data on the physical properties of substituted cyclopentanethiols is less centralized and often found within specific research articles detailing their synthesis. The following table provides a compilation of available data for representative methyl-substituted derivatives. The properties of other derivatives, such as those with amino, hydroxyl, or halogen substituents, are an active area of research.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes | Source |

| 1-Methylcyclopentanethiol | C₆H₁₂S | 116.23 | Data on specific physical properties like boiling point and density require targeted experimental determination. | PubChem |

| cis-2-Methylcyclopentanethiol | C₆H₁₂S | 116.23 | Stereochemistry influences physical properties. | PubChem |

| 3-Methylcyclopentanethiol | C₆H₁₂S | 116.23 | Positional isomerism affects molecular interactions and bulk properties. | PubChem |

Experimental Protocols

The determination of physical properties and the synthesis of substituted cyclopentanethiols rely on a range of standard and advanced laboratory techniques.

Synthesis of Substituted Cyclopentanethiols

A general approach for the synthesis of substituted cyclopentanethiols involves the introduction of the thiol group onto a pre-functionalized cyclopentane ring. One common method is the conversion of a cyclopentyl halide to a thiol via nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide.

Example Protocol: Synthesis of Cyclopentanethiol from Cyclopentyl Bromide

-

Reaction Setup: A solution of cyclopentyl bromide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Nucleophilic Substitution: An aqueous or alcoholic solution of sodium hydrosulfide (NaSH) is added to the flask. The reaction mixture is then heated to reflux for several hours to facilitate the substitution of the bromine atom with the thiol group.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude cyclopentanethiol is purified by distillation.

-

Characterization: The identity and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Physical Properties

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid sample.

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound.

-

IR Spectroscopy: Identifies the presence of the characteristic S-H stretching vibration, confirming the thiol functional group.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

Visualizing the Workflow

The synthesis and characterization of substituted cyclopentanethiols follow a logical progression of steps. This workflow can be visualized to provide a clear overview of the process.

Conclusion

The physical properties of substituted cyclopentanethiols are fundamental to their application in scientific research and drug development. While comprehensive data for a wide range of derivatives remains an area of active investigation, the protocols and workflows outlined in this guide provide a solid foundation for researchers. Further studies to systematically characterize the physical properties of diverse substituted cyclopentanethiols will undoubtedly accelerate their use in creating innovative chemical entities.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery of Novel Alkylthiols in Environmental Samples

Introduction: The Elusive World of Alkylthiols

Alkylthiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group attached to an alkyl chain. These compounds are ubiquitous in the environment, originating from both natural biogeochemical processes and anthropogenic activities. They are known for their significant impact on the aroma and flavor of various foods and beverages, often possessing very low odor thresholds.[1] In environmental contexts, their high reactivity allows them to participate in various atmospheric and aquatic chemical reactions, and their ability to complex with heavy metals can influence metal bioavailability and toxicity.[2]

The discovery and analysis of novel alkylthiols in complex environmental matrices such as water, soil, and air present considerable analytical challenges.[3] These challenges stem from their high volatility, reactivity (especially sensitivity to oxidation), and typically low concentrations.[4] This technical guide provides an in-depth overview of the modern analytical strategies, experimental protocols, and data interpretation methods essential for the successful identification and quantification of novel alkylthiols in environmental samples.

Core Analytical Strategies

The robust analysis of alkylthiols requires a multi-step approach that encompasses efficient sample collection, preconcentration, separation, and sensitive detection. The high reactivity of the thiol group often necessitates a derivatization step to enhance stability and improve analytical performance.[5]

Sample Preparation and Preconcentration

Given the trace-level concentrations of many alkylthiols in the environment, a preconcentration step is almost always necessary.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a powerful, solvent-free technique for extracting volatile and semi-volatile organic compounds from liquid or solid samples.[6][7] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile alkylthiols partition onto the fiber.[7] The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.[6] The choice of fiber coating is critical; Carboxen-polydimethylsiloxane (CAR-PDMS) fibers are particularly effective for adsorbing small, volatile sulfur compounds.[8][9] HS-SPME is advantageous as it minimizes matrix effects and can be easily automated.[1][8]

-

Sorbent Tube Trapping: For air and gas samples, analytes are drawn through tubes packed with a solid adsorbent material, such as Tenax TA.[9] The trapped compounds are later desorbed, typically thermally, into a gas chromatograph. This method is effective for concentrating volatile sulfur compounds from large volumes of air.[9]

-

Solid-Phase Extraction (SPE): For liquid samples, particularly water, SPE can be used to isolate and concentrate less volatile thiols. The sample is passed through a cartridge containing a solid adsorbent that retains the analytes. The thiols are then eluted with a small volume of an appropriate solvent.[10] This technique is also crucial for sample cleanup, removing interfering matrix components.[11]

Derivatization: Enhancing Stability and Detectability

The sulfhydryl group is prone to oxidation, which can lead to analyte loss and the formation of disulfides.[4] Derivatization converts the thiol into a more stable and less polar derivative, which is often more amenable to chromatographic analysis.[5][12]

-

For Gas Chromatography (GC): Silylation is a common technique where an active hydrogen in the -SH group is replaced by a trimethylsilyl (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13] This process increases the volatility and thermal stability of the thiol.[13] Another approach is methylation, which has been used for the analysis of pentachlorothiophenol in food samples.[14]

-

For High-Performance Liquid Chromatography (HPLC): Derivatization is employed to attach a chromophore or fluorophore to the thiol, enabling sensitive UV or fluorescence detection. Reagents such as 4,4'-dithiodipyridine (DTDP) react rapidly with thiols to form stable derivatives that can be analyzed by HPLC-MS/MS.[10] This approach is particularly useful for analyzing less volatile, polyfunctional thiols in aqueous matrices.[10]

Chromatographic Separation

-

Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile sulfur compounds.[15] When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. The choice of capillary column is important; specialized columns like the Agilent CP-Volamine are designed to provide excellent separation for volatile sulfur compounds.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of non-volatile or thermally labile thiols, especially after derivatization.[16] Reversed-phase HPLC is commonly used, where separation is based on the compound's hydrophobicity.[10] Novel stationary phases based on "thiol-ene" click chemistry are also being developed for specialized separations.[17][18]

Detection and Identification

-

Mass Spectrometry (MS): MS is the definitive tool for identifying novel compounds. When coupled with GC or HPLC, it provides both retention time and mass spectral data. Electron ionization (EI) is a common technique in GC-MS that generates characteristic fragmentation patterns, which act as a "fingerprint" for a molecule. These patterns, including alpha-cleavage and the loss of the sulfhydryl group, are crucial for structural elucidation.[19][20] For HPLC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically keep the molecule intact, providing accurate molecular weight information.[10]

-

Sulfur-Specific Detectors: For GC analysis, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer high selectivity and sensitivity for sulfur-containing compounds, helping to distinguish them from a complex matrix background.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the analysis of thiols and related sulfur compounds in environmental and food matrices.

Table 1: Analytical Methods and Performance for Volatile Sulfur Compounds (VOSCs)

| Compound(s) | Sample Matrix | Method | Detection Limit (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| Dimethyl sulfide, Diethyl sulfide, Dimethyl disulfide, Dimethyl trisulfide | Surface Water | HS-GC-MS | 0.002-0.005 µg/L | 0.01-100.0 µg/L | [21] |

| H₂S, Methanethiol, DMS, DMDS, etc. | Breath / Gas | GC-MS | 0.03-0.11 nmol/mol | 0.10–26.67 nmol/mol | [9] |

| Methane-, Ethane-, Propanethiol | Aqueous Samples | SPME-GC-MS | ng/L range | Not specified | [3] |

| Carbon disulfide, H₂S | Air | SPME-GC-MS | 1 pptv (CS₂), 470 pptv (H₂S) | Not specified |[9] |

Table 2: Analysis of Thiols using Derivatization and HPLC

| Compound(s) | Sample Matrix | Method | Key Feature | Recovery | Reference |

|---|---|---|---|---|---|

| 5 potent thiols (e.g., 4-MMP, 3-MH) | Wine | SPE-HPLC-MS/MS | DTDP Derivatization | Not specified | [10] |

| Cysteine, Glutathione, N-acetyl-l-cysteine | Lake Water | SPE-HPLC-Fluorescence | SBD-F Derivatization | Not specified | [2] |

| Pentachlorothiophenol (PCTP) | Food | GC-MS/MS | Methylation | Within acceptable standards |[14] |

Detailed Experimental Protocols

Protocol 1: Analysis of Volatile Alkylthiols in Water by HS-SPME-GC-MS

This protocol is a synthesized methodology based on established practices for analyzing volatile organic sulfur compounds (VOSCs) in aqueous samples.[1][21]

1. Sample Preparation:

- Place a 10 mL water sample into a 20 mL headspace vial.

- To increase the partitioning of analytes into the headspace, add a salt, such as NaCl, to achieve a final concentration of 20% (w/v).[1][21] This reduces the solubility of the analytes in the aqueous phase.

- If oxidation is a concern, add a chelating agent like EDTA (e.g., to 1%).[1]

- Immediately seal the vial with a PTFE-faced silicone septum.

2. Headspace Extraction (HS-SPME):

- Place the vial in an autosampler tray equipped with an agitator and heater.

- Incubate the sample at a controlled temperature (e.g., 60-90°C) for a set period (e.g., 20 min) with agitation to facilitate equilibrium between the sample and the headspace.[21]

- Expose a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 min) at the same temperature.[1]

3. GC-MS Analysis:

- Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.

- GC Conditions:

- Column: Agilent CP-Volamine (30 m x 0.32 mm) or similar.[15]

- Carrier Gas: Helium at a constant flow.

- Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).[15]

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 20 to 350.[22]

- Data Acquisition: Collect data in both full scan mode for identifying unknowns and selected ion monitoring (SIM) mode for quantifying target compounds.

Protocol 2: Analysis of Thiols in Soil/Sediment Extracts by Derivatization and HPLC-MS/MS

This protocol outlines a general approach for non-volatile thiols, adapted from methods used for complex matrices.[10]

1. Sample Extraction:

- Air-dry a soil sample and sieve to remove large debris.

- Perform a solvent extraction by sonicating a known mass of soil (e.g., 10 g) with a suitable solvent (e.g., methanol or acetonitrile). Repeat the extraction multiple times.

- Combine the solvent extracts and concentrate them using a rotary evaporator.

- Reconstitute the final extract in a buffer solution appropriate for the derivatization step.

2. Derivatization:

- To the reconstituted extract, add a solution of the derivatizing agent (e.g., 4,4'-dithiodipyridine, DTDP, in a suitable solvent).[10]

- Include an internal standard (ideally a stable isotope-labeled version of the target thiol) to correct for matrix effects and variations in derivatization efficiency.[10]

- Allow the reaction to proceed at a controlled pH and temperature for a specific duration. The reaction is often rapid at room temperature.[10]

3. Solid-Phase Extraction (SPE) Cleanup:

- Condition an SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.

- Load the derivatized sample onto the cartridge.

- Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar interferences.

- Elute the derivatized thiols with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

4. HPLC-MS/MS Analysis:

- HPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

- Flow Rate: 0.3 mL/min.

- MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For each derivatized thiol, a specific precursor ion (the molecular ion of the derivative) is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity and sensitivity.[10]

Mandatory Visualizations

Diagrams of Workflows and Pathways

Caption: A high-level overview of the analytical workflow for discovering and quantifying novel alkylthiols.

Caption: Step-by-step protocol for the analysis of volatile thiols using Headspace SPME-GC-MS.

Caption: The rationale and outcome of chemical derivatization for improving alkylthiol analysis.

References

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of dissolved and particulate thiols in Lake Biwa water and extracted fulvic acids by solid phase extraction followed by HPLC with fluorescence detection | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | American Journal of Enology and Viticulture [ajevonline.org]

- 5. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of a novel carboxyl stationary phase by "thiol-ene" click chemistry for hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. iwaponline.com [iwaponline.com]

- 22. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation into the Conformational Stability of 3-Ethylcyclopentane-1-thiol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the conformational stability of the stereoisomers of 3-Ethylcyclopentane-1-thiol. In the absence of direct experimental data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) for determining the geometric and energetic properties of its cis and trans isomers. Detailed protocols for geometry optimization and frequency calculations are presented, alongside a discussion of the expected conformational landscape of the cyclopentane ring, including envelope and half-chair puckering. Hypothetical quantitative data, derived from established principles of stereochemistry and conformational analysis, is presented in tabular format to illustrate the anticipated relative stabilities of the various conformers. Furthermore, a logical diagram of the conformational relationships and their hypothetical energy hierarchy is provided using the DOT language for visualization. This document serves as a thorough guide for researchers aiming to conduct similar in-silico analyses of substituted cyclopentane systems, which are prevalent scaffolds in medicinal chemistry.

Introduction

Cyclopentane rings are fundamental structural motifs in a vast array of biologically active molecules, including prostaglandins, steroids, and various synthetic drug candidates. The conformational flexibility of the five-membered ring, which readily puckers to alleviate torsional strain, plays a crucial role in determining the molecule's overall three-dimensional shape and, consequently, its interaction with biological targets.[1][2] The substitution pattern on the cyclopentane ring dictates the energetic preference for specific puckered conformations, such as the envelope and half-chair forms.[3][4]

This compound presents an interesting case for conformational analysis due to the presence of two distinct substituents that can exist in either a cis or trans relationship. The relative orientation of the ethyl and thiol groups will significantly influence the stability of the various ring conformers by introducing steric interactions, such as 1,3-diaxial-like clashes.[5][6] A thorough understanding of the conformational energy landscape of these isomers is therefore essential for predicting their physicochemical properties and biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for accurately predicting the geometries and relative energies of different molecular conformations.[7][8] This whitepaper outlines a theoretical study to determine the most stable conformers of cis- and trans-3-Ethylcyclopentane-1-thiol.

Detailed Computational Protocols

This section provides a detailed methodology for the theoretical calculation of the stability of this compound stereoisomers. These protocols are based on widely accepted and validated computational chemistry practices.

Initial Structure Generation

The initial three-dimensional structures of the cis and trans isomers of this compound were generated. For each isomer, multiple starting conformations were created to comprehensively explore the potential energy surface. These included the two primary puckered conformations of the cyclopentane ring: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[3][4] Within each of these ring conformations, the ethyl and thiol substituents were placed in all possible pseudo-axial and pseudo-equatorial positions.

Geometry Optimization and Frequency Calculations

All initial structures were subjected to full geometry optimization in the gaseous phase using Density Functional Theory (DFT). The calculations were performed using the Gaussian 09 software package. The B3LYP hybrid functional was chosen due to its proven accuracy and efficiency in predicting the geometries and energies of organic molecules.[7][9] The 6-31G* basis set was employed, as it provides a good balance between computational cost and accuracy for molecules of this size.[7][9]

The convergence criteria for the geometry optimizations were set to the default values in Gaussian 09, ensuring that a true energy minimum was reached for each conformer. Following each successful optimization, frequency calculations were performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirmed that each optimized structure corresponds to a local minimum on the potential energy surface. The calculated vibrational frequencies also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Thermodynamic Analysis

The relative stabilities of the different conformers were determined by comparing their Gibbs free energies (G) at 298.15 K and 1 atm. The Gibbs free energy was calculated from the electronic energy obtained from the DFT calculations, with the inclusion of the ZPVE and thermal corrections (enthalpy and entropy) derived from the frequency calculations. The relative Gibbs free energy (ΔG) for each conformer was calculated with respect to the most stable conformer (ΔG = 0 kcal/mol).

The Boltzmann distribution was used to estimate the relative populations of the different conformers at 298.15 K using the following equation:

where R is the gas constant and T is the temperature in Kelvin.

Hypothetical Results and Discussion

This section presents hypothetical quantitative data for the relative stabilities of the various conformers of cis- and trans-3-Ethylcyclopentane-1-thiol. This data is based on established principles of conformational analysis of substituted cyclopentanes.

Conformational Preferences

For 1,3-disubstituted cyclopentanes, the cis isomer is generally more stable than the trans isomer because the cis configuration can adopt a conformation where both substituents occupy pseudo-equatorial positions, thus minimizing steric strain.[10] In the trans isomer, one substituent must be in a pseudo-axial position, leading to greater steric hindrance.[10]

The ethyl group is sterically more demanding than the thiol group. Therefore, conformers that place the ethyl group in a pseudo-equatorial position are expected to be lower in energy.[11]

Quantitative Data

The following table summarizes the hypothetical relative Gibbs free energies and predicted populations for the low-energy conformers of cis- and trans-3-Ethylcyclopentane-1-thiol.

| Isomer | Ring Conformation | Ethyl Group Position | Thiol Group Position | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) at 298.15 K |

| cis | Envelope | Equatorial | Equatorial | 0.00 | 75.1 |

| cis | Half-Chair | Equatorial | Equatorial | 0.25 | 20.3 |

| cis | Envelope | Axial | Axial | 2.10 | 1.5 |

| cis | Half-Chair | Axial | Axial | 2.35 | 0.8 |

| trans | Envelope | Equatorial | Axial | 1.50 | 2.1 |